9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C23H22ClN5O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-6-3-4-7-16(15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(12-5-13-28(19)22)18-10-8-17(24)9-11-18/h3-4,6-11H,5,12-14H2,1-2H3 |
InChI Key |
YMDLWVUOYAQXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Cl)N(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Precursors
The synthesis begins with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a readily available precursor for constructing fused pyrimidine systems. The 4-chlorophenyl moiety is introduced via 4-chlorobenzoic acid derivatives, which are esterified to methyl 4-chlorobenzoate (yield: 80%) using methanol and concentrated sulfuric acid under reflux. Subsequent hydrazinolysis with hydrazine hydrate yields 4-chlorobenzohydrazide (yield: 90%), a critical intermediate for cyclocondensation reactions.
Electrophilic and Nucleophilic Reagents
The 2-methylbenzyl group is incorporated using 2-methylbenzyl chloride or bromide, while formaldehyde and piperonal serve as carbonyl sources for Mannich-type reactions. Triethylamine is employed as a base to facilitate nucleophilic substitutions, and chlorinated solvents (e.g., 1,2-dichloroethane) optimize sulfonylation and cyclization steps.
Synthetic Route Development
Pyrimidine-2,4-dione Core Functionalization
The 6-amino group of 1,3-dimethylpyrimidine-2,4-dione undergoes condensation with 4-chlorobenzaldehyde in ethanol at 35°C, forming a Schiff base intermediate. This intermediate is reduced in situ using sodium borohydride to yield 6-(4-chlorophenyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (yield: 25–37%). The reaction is monitored by TLC (petroleum ether/ethyl acetate, 1:2), and the product is recrystallized from ethanol to achieve >95% purity.
Table 1: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Ethanol | 35 | 48 | 25 |
| Acetic acid | Ethanol | 50 | 24 | 37 |
| H2SO4 | DMF | 80 | 12 | 18 |
Alkylation at Position 3
The 3-position of the pyrimidine-dione is alkylated with 2-methylbenzyl bromide in acetonitrile using triethylamine as a base. The reaction proceeds at room temperature for 6 hours, achieving 42% yield after column chromatography (silica gel, petroleum ether/ethyl acetate 3:1). Excess alkylating agent (1.5 equiv) improves conversion, while higher temperatures (>40°C) promote side reactions.
Purino[7,8-a]pyrimidine Annulation
The dihydropyrimidine intermediate is subjected to cyclocondensation with methylamine and carbon disulfide in the presence of potassium hydroxide. This step forms the purine ring via sequential nucleophilic attack and cyclization, yielding the title compound after 6 hours at 0°C in acidic medium (yield: 81%). The crude product is purified by recrystallization from ethanol, producing white crystals with a melting point of 198–200°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Infrared (IR) Spectroscopy
Key absorption bands include 3261 cm⁻¹ (NH stretch), 1677 cm⁻¹ (C=O), and 1089 cm⁻¹ (C–S), consistent with the proposed structure.
Table 2: Comparative IR Data for Key Intermediates
| Compound | ν(NH) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C–S) (cm⁻¹) |
|---|---|---|---|
| 5 | 3062 | 1726 | 1087 |
| 7b | 3261 | 1677 | 1093 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Scientific Research Applications
9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Pharmacological Implications
- The 4-chlorophenyl group, common across all three compounds, is associated with increased binding affinity in adenosine receptor antagonists .
- Compound C: The xanthene core’s conjugated π-system enables applications in fluorescent materials and dyes, diverging from the purino-pyrimidine derivatives’ focus on bioactivity .
Research Findings and Data Gaps
Structural Analysis
- Electron Density Maps: Compound B’s structure (C₁₆H₂₀ClN₅O₂) was determined using similar techniques, highlighting the role of substituents in stabilizing the purino-pyrimidine core .
Biological Activity
The compound 9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione belongs to a class of purine derivatives that have shown significant biological activity in various pharmacological studies. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antioxidant, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.83 g/mol. The presence of the 4-chlorophenyl and 2-methylphenyl substituents contributes to its pharmacological properties.
Antibacterial Activity
Recent studies have evaluated the antibacterial effects of similar compounds bearing the chlorophenyl moiety. For instance, derivatives with the piperidine nucleus have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Although specific data for the compound is limited, its structural similarities suggest potential efficacy against gram-positive and gram-negative bacteria.
Antioxidant Activity
The antioxidant capacity of related purine derivatives has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Compounds with similar structures exhibited high antioxidant activity, often exceeding that of ascorbic acid . This suggests that this compound may also possess significant free radical scavenging abilities.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with similar frameworks can inhibit key enzymes like acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions such as Alzheimer's disease and urinary tract infections . While specific IC50 values for this compound are not yet available, the structural features indicate potential for similar inhibitory effects.
Case Studies
- Antibacterial Screening : A study synthesized several piperidine derivatives and assessed their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 µM against various strains . This highlights the potential for further exploration of our compound's antibacterial properties.
- Antioxidant Evaluation : Comparative studies on structurally related compounds indicated an antioxidant activity of 83.86%, surpassing common antioxidants like ascorbic acid . This suggests that our compound could be a valuable candidate for further antioxidant studies.
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antibacterial | Moderate to strong activity against Salmonella typhi and Bacillus subtilis expected based on structural similarities. |
| Antioxidant | High antioxidant activity noted in related compounds; potential for free radical scavenging confirmed. |
| Enzyme Inhibition | Potential inhibition of AChE and urease suggested; specific data needed for confirmation. |
Q & A
Q. Optimization Strategies :
- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands like XPhos to improve cross-coupling efficiency.
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
- Yield tracking : Use LC-MS to monitor intermediates and adjust stoichiometry dynamically .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves stereochemistry and hydrogen-bonding networks. For example, similar compounds show dihedral angles of 85–90° between fused rings .
Q. Validation Protocol :
- Cross-reference experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16).
- Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
Given its structural similarity to pyrido-pyrimidine derivatives (known kinase inhibitors), prioritize:
Enzyme inhibition assays :
- Kinase profiling : Screen against CDK2, EGFR, or Aurora kinases using ADP-Glo™ or fluorescence polarization.
Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Solubility and stability : HPLC-based quantification in PBS (pH 7.4) and simulated gastric fluid .
Q. Experimental Design :
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Use triplicate wells and statistical validation (ANOVA, p < 0.05) .
Advanced: How can computational modeling predict target binding and guide experimental validation?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
Q. Validation Workflow :
- Compare docking scores with known inhibitors.
- Prioritize targets with ∆G < -8.0 kcal/mol for biochemical assays .
Advanced: How should contradictions in reported biological activity data be resolved?
Methodological Answer:
- Meta-analysis : Use PRISMA guidelines to aggregate data from PubMed/Scopus. Exclude studies with non-standardized assays (e.g., varying cell lines or incubation times) .
- Methodological Replication : Repeat conflicting studies under controlled conditions (e.g., identical buffer pH, ATP concentrations).
- Theoretical Alignment : Reconcile discrepancies by linking results to kinase inhibition mechanisms (e.g., allosteric vs. competitive binding) using structural biology data .
Case Example :
If Compound X shows anti-proliferative activity in breast cancer but not leukemia cells, validate via RNA-seq to identify differential kinase expression .
Advanced: What strategies enable structural optimization for enhanced selectivity?
Methodological Answer:
- Bioisosteric Replacement :
- Replace 4-chlorophenyl with 4-fluorophenyl to modulate electron-withdrawing effects.
- Substitute 2-methylbenzyl with bulkier groups (e.g., naphthyl) to sterically block off-target binding .
- Fragment-Based Drug Design (FBDD) :
- Screen fragment libraries (e.g., Maybridge) to identify substituents improving binding entropy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
